(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol is a member of indanes.
Brand Name: Vulcanchem
CAS No.: 72795-19-8
VCID: VC0005589
InChI: InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
SMILES: CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

CAS No.: 72795-19-8

Cat. No.: VC0005589

Molecular Formula: C17H27NO2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol - 72795-19-8

Specification

Description 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol is a member of indanes.
CAS No. 72795-19-8
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
IUPAC Name 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Standard InChI InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
Standard InChI Key VFIDUCMKNJIJTO-UHFFFAOYSA-N
Isomeric SMILES CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O
SMILES CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Canonical SMILES CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

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